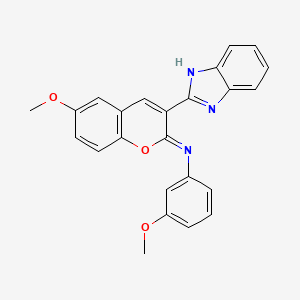

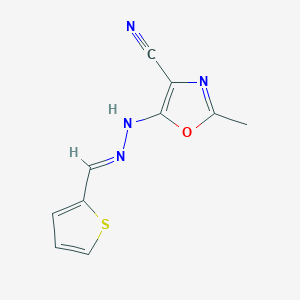

![molecular formula C15H15F3N6O B2415833 1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1903249-15-9](/img/structure/B2415833.png)

1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The InChI code for a similar compound is provided .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation reactions and the formation of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using 1H-NMR and LCMS . The 1H-NMR (CDCl3, 400 MHz) δ: 2.41 (d, 3H, J = 10.8 Hz), 4.08 (t, 2H, J = 7.6 Hz), 4.29 (t, 2H, J = 6.8 Hz), 5.04 (s, 2H), 7.05–8.10 (m, 5H) LCMS for C14H14F3N5O5 MS (ESI + ion): m / z = 358 [M + H] + .Aplicaciones Científicas De Investigación

Antifungal Activity

Triazole derivatives exhibit potent antifungal properties. In particular, compounds like fluconazole and voriconazole (both containing the triazole moiety) are widely used to combat fungal infections. These drugs inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and compromising fungal cell membranes. The trifluoromethyl-substituted triazole in our compound may similarly contribute to antifungal efficacy .

Antiviral Potential

Triazoles have also demonstrated antiviral activity. Researchers have explored their effectiveness against various viruses, including HIV, hepatitis C, and influenza. The unique structural features of triazoles allow them to interact with viral enzymes, inhibiting replication and viral spread. Our compound’s specific substitution pattern may enhance its antiviral properties .

Anticancer Properties

Triazole derivatives have attracted interest as potential anticancer agents. They can target specific enzymes or receptors involved in cancer cell proliferation, angiogenesis, and metastasis. By modulating these pathways, triazoles may inhibit tumor growth. Investigating the effects of our compound on cancer cell lines could provide valuable insights .

Antioxidant Activity

Triazoles exhibit antioxidant properties, protecting cells from oxidative stress. Antioxidants play a crucial role in preventing cellular damage and aging-related diseases. Our compound’s unique structure may contribute to its antioxidant capacity, making it a promising candidate for further investigation .

Analgesic and Anti-Inflammatory Effects

Triazole derivatives have been explored for their analgesic and anti-inflammatory activities. These compounds can modulate pain pathways and reduce inflammation by interacting with relevant receptors. Investigating the effects of our compound in animal models could shed light on its potential in pain management and inflammation control .

Enzyme Inhibition

Triazoles can act as enzyme inhibitors. For instance, carbonic anhydrase inhibitors (CAIs) are used to treat glaucoma and other conditions. Our compound’s triazole moiety may interact with specific enzymes, affecting their function. Exploring its inhibitory effects on relevant enzymes could reveal novel therapeutic applications .

Mecanismo De Acción

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Mode of Action

It can be inferred from the antibacterial activity of similar compounds that it may interact with bacterial cells, leading to their inhibition or destruction .

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

Similar compounds have been synthesized and evaluated for in vitro antibacterial activity , suggesting that they may have suitable pharmacokinetic properties for drug development.

Result of Action

Similar compounds have shown moderate to good antibacterial activities , suggesting that this compound may also have significant antibacterial effects.

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .

Direcciones Futuras

A case study on Sitagliptin drug products and Sitagliptin/Metformin drug products concerning contamination with N-nitrosamines was performed using two newly developed analytical methods for determination of N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazine) and its precursor triazolopyrazine (3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazine) . The goal of the study was to decrease NTTP content in the final drug product under the strict legislative limit set by Federal Drug Agency .

Propiedades

IUPAC Name |

1,3,5-trimethyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N6O/c1-8-12(9(2)23(3)22-8)14(25)19-7-11-20-21-13-10(15(16,17)18)5-4-6-24(11)13/h4-6H,7H2,1-3H3,(H,19,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYHEUPPCUUQCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(dimethylamino)-4,6-diphenyl-5-pyrimidinyl]benzenecarboxamide](/img/structure/B2415750.png)

![3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2415751.png)

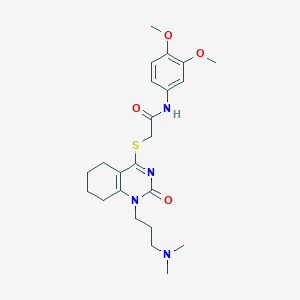

![N-(4-bromophenyl)-2-[[5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2415763.png)

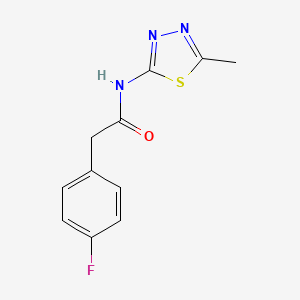

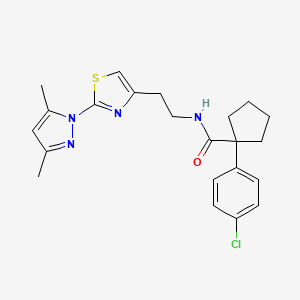

![1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2415764.png)

![(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2415768.png)

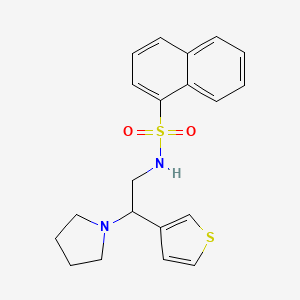

![(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one](/img/structure/B2415769.png)

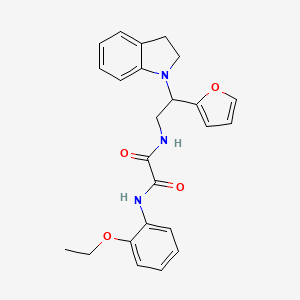

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)